N2-(o-Tolyl)glycine N'-(5-nitrosalicylidene)hydrazide
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Overview
Description
N2-(o-Tolyl)glycine N’-(5-nitrosalicylidene)hydrazide is an organic compound with the molecular formula C16H16N4O4 It is a derivative of glycine and hydrazide, featuring a nitrosalicylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(o-Tolyl)glycine N’-(5-nitrosalicylidene)hydrazide typically involves the condensation reaction between N2-(o-Tolyl)glycine and 5-nitrosalicylaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for N2-(o-Tolyl)glycine N’-(5-nitrosalicylidene)hydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N2-(o-Tolyl)glycine N’-(5-nitrosalicylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N2-(o-Tolyl)glycine N’-(5-nitrosalicylidene)hydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It can be used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N2-(o-Tolyl)glycine N’-(5-nitrosalicylidene)hydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The nitrosalicylidene moiety is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N2-(o-Tolyl)glycine N’-(5-nitrosalicylidene)hydrazide
- N2-(o-Tolyl)glycine N’-(5-chlorosalicylidene)hydrazide
- N2-(o-Tolyl)glycine N’-(5-bromosalicylidene)hydrazide
Uniqueness
N2-(o-Tolyl)glycine N’-(5-nitrosalicylidene)hydrazide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where specific interactions with biological targets are required.
Properties
Molecular Formula |
C16H16N4O4 |
---|---|
Molecular Weight |
328.32 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-(2-methylanilino)acetamide |
InChI |
InChI=1S/C16H16N4O4/c1-11-4-2-3-5-14(11)17-10-16(22)19-18-9-12-8-13(20(23)24)6-7-15(12)21/h2-9,17,21H,10H2,1H3,(H,19,22)/b18-9+ |
InChI Key |
IBNSRKZGGRXTEX-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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